molecular formula C10H20N2O3 B2732957 Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate CAS No. 2408937-15-3

Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate

Cat. No. B2732957
CAS RN: 2408937-15-3
M. Wt: 216.281
InChI Key: SNEXHWARGWXLLI-BWZBUEFSSA-N
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Description

Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Boc-3-amino-4-hydroxycyclopentane-carbamic acid tert-butyl ester or Boc-AHPC.

Scientific Research Applications

Enantioselective Synthesis and Intermediates

One significant application of tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate is in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role as a crucial intermediate showcases the compound's importance in the synthesis pathway, particularly in the formation of structures akin to β-2-deoxyribosylamine (Ober et al., 2004).

Synthesis of Spirocyclopropanated Analogues

Another application is observed in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, demonstrating the compound's versatility in producing variants of agricultural chemicals with potentially enhanced efficacy or safety profiles (Brackmann et al., 2005).

Mild and Efficient One-pot Synthesis

The compound also features in methodologies for the mild and efficient one-pot Curtius rearrangement, highlighting a streamlined approach to synthesizing tert-butyl carbamate derivatives, which are valuable in producing protected amino acids (Lebel & Leogane, 2005).

Intermediate in Biologically Active Compounds

It serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), underpinning its significance in the development of therapeutic agents (Zhao et al., 2017).

Photocatalyzed Amination

Additionally, the compound has been utilized in photocatalyzed amination reactions to create 3-aminochromones, illustrating its application in innovative synthetic pathways that leverage light to promote chemical transformations (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-7(11)8(13)5-6/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEXHWARGWXLLI-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@@H](C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate

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